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Zirconium (Zr)

Nuclear fuel cladding Neutron economy Reactor materials

Zirconium (Zr) is the only structural metal with a thermal neutron absorption cross-section of ~0.185 barns—30× lower than stainless steel. This property requires hafnium removal to <100 ppm, making nuclear-grade Zr the sole viable fuel cladding material. Industrial-grade Zr (Grade 702) exhibits corrosion rates below 5 mpy in boiling HCl and <10⁻⁴ mm/year in boiling HNO₃, outperforming titanium and stainless steel by orders of magnitude. Specify your hafnium tolerance and application environment to receive the appropriate grade.

Molecular Formula Ga2Se3
Molecular Weight 376.4 g/mol
Cat. No. B13833900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium (Zr)
Molecular FormulaGa2Se3
Molecular Weight376.4 g/mol
Structural Identifiers
SMILES[Ga]=[Se].[Ga]=[Se].[Se]
InChIInChI=1S/2Ga.3Se
InChIKeyVSZWPYCFIRKVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / 1 ea / 22 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium (Zr) Procurement: Nuclear-Grade vs. Industrial-Grade Specifications and Selection Criteria


Zirconium (Zr) is a transition metal with a hexagonal close-packed crystal structure at room temperature. Its most defining characteristic is an exceptionally low thermal neutron absorption cross-section of approximately 0.185 barns, making it nearly transparent to thermal neutrons [1]. This property is entirely contingent upon the near-complete removal of its sister element, hafnium (Hf), which possesses a neutron cross-section approximately 600 times higher (~115 barns) [1]. Consequently, nuclear-grade zirconium must contain less than 100 ppm Hf, while industrial-grade zirconium may retain the natural 2% Hf content [2]. The procurement of zirconium is thus fundamentally bifurcated by hafnium content, a distinction that governs both application suitability and cost structure.

Why Zirconium Cannot Be Substituted by Titanium or Stainless Steel: The Hf Separation and Corrosion Barrier


Generic substitution of zirconium fails across multiple technical axes. In nuclear applications, titanium and stainless steel possess thermal neutron capture cross-sections approximately 30 times higher than zirconium [1], rendering them unsuitable for fuel cladding applications where neutron economy is paramount. In corrosive environments, substitution with titanium or stainless steel results in orders-of-magnitude higher corrosion rates—particularly in boiling nitric acid and concentrated hydrochloric acid systems where zirconium maintains corrosion rates below detectable thresholds while alternatives undergo rapid degradation [2]. Furthermore, the Zr-Hf separation barrier means that industrial-grade zirconium containing natural hafnium cannot be deployed in nuclear applications, nor can nuclear-grade zirconium be economically justified in non-nuclear chemical processing. These non-interchangeable performance characteristics necessitate specification-driven procurement based on application-specific quantitative evidence.

Quantitative Differentiation of Zirconium (Zr): Head-to-Head Performance Against Comparator Materials


Thermal Neutron Capture Cross-Section: Zirconium vs. Hafnium and Stainless Steel

Zirconium exhibits a thermal neutron capture cross-section of approximately 0.185 barns, which is approximately 600-fold lower than hafnium (~115 barns) [1] and approximately 30-fold lower than stainless steel [2]. Nuclear-grade zirconium must contain less than 100 ppm Hf to maintain this neutron transparency; natural zirconium ore contains approximately 2% Hf, which if not separated would increase the effective cross-section by two orders of magnitude [3]. This differential defines the entire nuclear fuel cladding materials selection landscape.

Nuclear fuel cladding Neutron economy Reactor materials

Corrosion Current Density and Film Resistance in 3.5% NaCl: Zirconium vs. Titanium and 316L Stainless Steel

In a 3.5% NaCl solution at ambient temperature, zirconium demonstrates a corrosion current density (Icor) of 0.5 μA/cm², compared to 2.5 μA/cm² for titanium and 6.5 μA/cm² for 316L stainless steel [1]. Electrochemical impedance spectroscopy (EIS) reveals passive film resistance values of 63,000 Ω for zirconium, 39,700 Ω for titanium, and 3,150 Ω for 316L stainless steel [2]. The galvanic coupling current between Zr-Ti is 0.03 μA, while Zr-316L SS is 0.1 μA [2].

Marine corrosion Electrochemical impedance Passive film stability

Corrosion Rate in Boiling Nitric Acid: Zirconium Alloys vs. Titanium Alloys and Stainless Steel

In spent nuclear fuel reprocessing environments involving boiling concentrated nitric acid, zirconium alloys exhibit the lowest corrosion rate among the three primary material classes evaluated. Corrosion rates decrease sequentially by orders of magnitude from low-carbon stainless steel to titanium alloys to zirconium alloys, with zirconium alloys demonstrating corrosion rates in the 10⁻⁴ mm/year range [1]. Zirconium and Ti-5%Ta alloy both show perfect corrosion resistance in boiling HNO₃ solutions regardless of added oxidizing ions (Ru, Rh, Pd), whereas titanium alone experiences general corrosion in HNO₃ without Ru ions present [2].

Spent nuclear fuel reprocessing Nitric acid corrosion Materials selection

Zr-Hf Separation Efficiency: MIBK Solvent Extraction vs. Novel MOF-Based Separation Systems

The traditional industrial MIBK-HSCN solvent extraction system achieves a Zr/Hf separation coefficient of 6.63 under optimized conditions (H⁺ 0.96 mol/L, NH₄SCN 2.56 mol/L, HSCN 2.73 mol/L, O/A=1) [1]. In contrast, a novel MIL-101-DGA MOF-based solid-phase adsorbent system achieves separation coefficients (βZr/Hf) of 19.7 at pH 0.50 and 8.2 at pH 1.46, with a maximum Zr adsorption capacity of 63.7 mg/g [2]. A pyrometallurgical patent method using molten zinc achieves separation factors of 300 or more per stage [3].

Zr-Hf separation Solvent extraction MOF adsorbents

Catalytic Esterification Activity: UiO-66(COOH)₂ vs. Homogeneous H₂SO₄ Benchmark

Among three isostructural zirconium-based MOFs (UiO-66, UiO-66(COOH)₂, and UiO-66(NH₂)) evaluated for butyric acid esterification to butyl butyrate, UiO-66(COOH)₂ achieves 90% conversion, approaching the 95% conversion obtained by the conventional homogeneous liquid catalyst H₂SO₄ [1]. The enhanced activity is attributed to additional Brønsted acid functional groups grafted onto the organic linker combined with smaller particle size enabling better mass transfer and active site accessibility [1].

Heterogeneous catalysis MOF catalysts Biofuel synthesis

Hf Content Impact on Corrosion Resistance: Hf-Free Zr vs. Natural Hf-Containing Zr

Hafnium-free zirconium (containing less than 0.1% Hf) exhibits measurably higher corrosion resistance than zirconium containing the natural 2.5% Hf content [1]. Small percentages of other impurities including carbon, nitrogen, and oxygen also decrease corrosion resistance [1]. In sulfuric acid, Grade Zr 702C is resistant to concentrations up to 70% and Grade Zr 705C is resistant to concentrations up to 55% to the normal boiling point, while poor resistance occurs at higher concentrations even at room temperature [2].

Corrosion science Impurity effects Material purity

High-Value Application Scenarios for Zirconium (Zr) Based on Quantified Performance Differentiation


Nuclear Fuel Cladding in Pressurized Water Reactors (PWRs)

Zirconium's thermal neutron capture cross-section of ~0.185 barns—approximately 30× lower than stainless steel and 600× lower than hafnium—makes it the only viable cladding material for maintaining neutron economy in commercial nuclear reactors [1]. Procurement must specify nuclear-grade Zr with <100 ppm Hf content, achievable only through specialized Zr-Hf separation processes with separation coefficients exceeding 6.6 in industrial MIBK systems or potentially >19 in emerging MOF-based separation technologies [2][3].

Spent Nuclear Fuel Reprocessing Equipment (Dissolvers and Evaporators)

In boiling concentrated nitric acid environments characteristic of spent fuel reprocessing, zirconium alloys demonstrate corrosion rates in the 10⁻⁴ mm/year range—orders of magnitude lower than titanium alloys and stainless steel [4]. Zirconium and Ti-5%Ta alloy maintain perfect corrosion resistance in boiling HNO₃ regardless of oxidizing fission product ions (Ru, Rh, Pd), whereas pure titanium experiences general corrosion in the absence of Ru ions [5]. This corrosion differential makes zirconium the material of choice for dissolvers and high-level waste evaporators where equipment replacement would require expensive remote handling operations.

Chemical Processing Equipment for Hydrochloric and Sulfuric Acid Service

Zirconium Grade 702 exhibits corrosion rates below 5 mpy (0.127 mm/year) in all concentrations of hydrochloric acid at temperatures exceeding the normal boiling point, and maintains resistance in sulfuric acid up to 70% concentration to the boiling point [6][7]. Electrochemical testing in 3.5% NaCl confirms zirconium's passive film resistance of 63,000 Ω, which is 20× higher than 316L stainless steel (3,150 Ω) and 1.6× higher than titanium (39,700 Ω) [8]. These quantified corrosion advantages justify zirconium's selection for heat exchangers, pumps, valves, and condensers in aggressive acid service where stainless steel and titanium components fail within one year of operation [9].

Heterogeneous Catalysis Using Zr-Based MOFs for Biofuel and Fine Chemical Synthesis

Zirconium-based MOFs such as UiO-66(COOH)₂ achieve 90% conversion in butyric acid esterification to butyl butyrate, approaching the 95% conversion of homogeneous H₂SO₄ while providing the process advantage of catalyst recyclability [10]. The hydrated UiO-66 structure provides relatively strong Brønsted-induced acid sites, while dehydrated MOF-808 serves as a competent Lewis acid catalyst, enabling catalyst selection tailored to specific biomass conversion reaction demands [11]. This tunable acidity combined with heterogeneous operation reduces downstream separation costs and eliminates waste acid neutralization requirements.

Technical Documentation Hub

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